1-Piperidinecarboxylic acid, 5-fluoro-3,3-dimethyl-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidinecarboxylic acid, 5-fluoro-3,3-dimethyl-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C12H22FNO2.
Preparation Methods
The synthesis of 1-Piperidinecarboxylic acid, 5-fluoro-3,3-dimethyl-, 1,1-dimethylethyl ester typically involves the esterification of 1-Piperidinecarboxylic acid with 5-fluoro-3,3-dimethyl-1,1-dimethylethyl alcohol. The reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
1-Piperidinecarboxylic acid, 5-fluoro-3,3-dimethyl-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure optimal reaction rates . Major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and carboxylic acids .
Scientific Research Applications
1-Piperidinecarboxylic acid, 5-fluoro-3,3-dimethyl-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Piperidinecarboxylic acid, 5-fluoro-3,3-dimethyl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Piperidinecarboxylic acid, 5-fluoro-3,3-dimethyl-, 1,1-dimethylethyl ester can be compared with similar compounds such as:
- 1-Piperidinecarboxylic acid, 4-bromo-3-fluoro-, 1,1-dimethylethyl ester
- 1-Piperidinecarboxylic acid, 4-[(chlorosulfonyl)methyl]-4-fluoro-, 1,1-dimethylethyl ester
- 1-Piperidinecarboxylic acid, 2-[1-[3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoyl]-3-hydroxy-3-azetidinyl]-, 1,1-dimethylethyl ester
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific fluorine substitution, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1196712-26-1 |
---|---|
Molecular Formula |
C12H22FNO2 |
Molecular Weight |
231.31 g/mol |
IUPAC Name |
tert-butyl 5-fluoro-3,3-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H22FNO2/c1-11(2,3)16-10(15)14-7-9(13)6-12(4,5)8-14/h9H,6-8H2,1-5H3 |
InChI Key |
UPSXVADQSRREMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CN(C1)C(=O)OC(C)(C)C)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.